molecular formula C14H11Cl2NO2 B11956305 Benzyl N-(2,6-dichlorophenyl)carbamate

Benzyl N-(2,6-dichlorophenyl)carbamate

Cat. No.: B11956305
M. Wt: 296.1 g/mol
InChI Key: PVCZHYQQUAVGJG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Benzyl N-(2,6-dichlorophenyl)carbamate (CAS: 194874-21-0) is a carbamate ester featuring a benzyl group and a 2,6-dichlorophenyl substituent. Its IUPAC name is carbamic acid (2,6-dichlorophenyl)-, benzyl ester, with synonyms including AC1NE6EP and AKOS024335592 . The compound’s structure combines a carbamate functional group (–O–(C=O)–N–) with electron-withdrawing chlorine atoms at the 2 and 6 positions of the phenyl ring, which influence its electronic and steric properties. Carbamates are widely studied for applications in agrochemicals, pharmaceuticals, and polymer chemistry due to their hydrolytic stability and bioactivity.

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

benzyl N-(2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

PVCZHYQQUAVGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-(2,6-dichlorophenyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2,6-dichloroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(2,6-dichlorophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares Benzyl N-(2,6-dichlorophenyl)carbamate with analogs based on substituent patterns, functional groups, and reported applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name Functional Group Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Applications/Notes
This compound Carbamate 2,6-Cl ~296.1 (calc.) Agrochemical intermediate
Propanil (N-(3,4-dichlorophenyl)propanamide) Amide 3,4-Cl 218.1 Herbicide (rice paddies)
Fenoxacrim (N-(3,4-dichlorophenyl)hexahydrotrioxo-pyrimidinecarboxamide) Carboxamide 3,4-Cl + trioxopyrimidine ~368.8 (calc.) Fungicide (discontinued)
4-Chloro-N-(2,6-dimethylphenyl)benzamide Amide 2,6-CH₃; 4-Cl 304.8 Pharmaceutical intermediate (hypothetical)
Key Observations :

Functional Group Impact: Carbamates (e.g., this compound) exhibit greater hydrolytic stability than amides (e.g., Propanil) under acidic conditions due to the ester linkage’s resistance to nucleophilic attack . Carboxamides (e.g., Fenoxacrim) often show enhanced bioactivity against fungi but lower environmental persistence compared to carbamates .

3,4-Dichloro analogs (e.g., Propanil) prioritize herbicidal activity due to optimized electron-withdrawing effects on the phenyl ring, disrupting plant electron transport chains .

Electronic Properties: Chlorine atoms in 2,6-dichlorophenyl increase the compound’s lipophilicity (logP ~3.5 estimated), favoring membrane penetration in pesticidal applications .

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